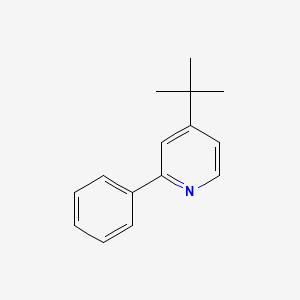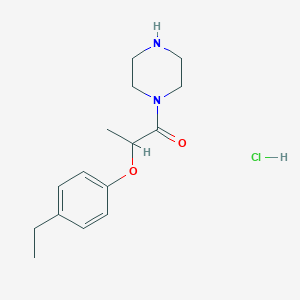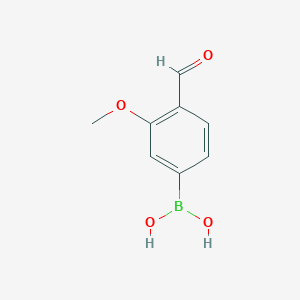
Acide (4-formyl-3-méthoxyphényl)boronique
Vue d'ensemble
Description
“(4-Formyl-3-methoxyphenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 179.97 . The linear formula of this compound is HCOC6H3(OCH3)B(OH)2 .
Molecular Structure Analysis
The molecular structure of “(4-Formyl-3-methoxyphenyl)boronic acid” consists of a benzene ring with a formyl group (HC=O), a methoxy group (OCH3), and a boronic acid group (B(OH)2) attached to it .Chemical Reactions Analysis
Boronic acids, including “(4-Formyl-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“(4-Formyl-3-methoxyphenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 400.8±55.0 °C at 760 mmHg, and a flash point of 196.2±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Acide (4-formyl-3-méthoxyphényl)boronique : est un réactif précieux dans la réaction de couplage croisé de Suzuki–Miyaura (SM). Cette réaction est essentielle pour la formation de liaisons carbone-carbone, qui sont fondamentales en synthèse organique. L'acide boronique agit comme un partenaire nucléophile, se couplant avec des halogénures électrophile en présence d'un catalyseur au palladium . Les conditions douces et la tolérance aux groupes fonctionnels font de cette méthode une méthode très polyvalente pour la synthèse de molécules organiques complexes.
Études de docking moléculaire
Dans le domaine de la chimie computationnelle, l'this compound est utilisé dans des études de docking moléculaire. Ces études prédisent l'orientation préférée de l'acide boronique lorsqu'il est lié aux protéines, ce qui est crucial pour comprendre son potentiel en tant qu'inhibiteur d'enzymes comme les protéases à sérine . Ces informations sont précieuses pour la conception et le développement de médicaments, en particulier dans le traitement du cancer.
Thérapie de capture de neutrons par le bore (BNCT)
La BNCT est une approche innovante de traitement du cancer qui repose sur la capture de neutrons par des composés contenant du bore. L'this compound peut être utilisé comme précurseur pour développer des agents adaptés à la BNCT. Les composés du bore s'accumulent dans les cellules tumorales et, lors de l'irradiation neutronique, produisent des espèces cytotoxiques qui peuvent détruire les cellules cancéreuses .
Synthèse d'intermédiaires pharmaceutiques
Le groupe formyle de l'this compound en fait un candidat de choix pour la synthèse d'intermédiaires dans les produits pharmaceutiques. Il sert de point de départ pour la création de divers composés actifs, notamment des stabilisateurs et des inhibiteurs enzymatiques. Sa polyvalence permet le développement d'une large gamme d'agents bactéricides et thérapeutiques .
Synthèse organique
En tant qu'intermédiaire de synthèse, l'this compound est utilisé dans diverses réactions organiques au-delà du couplage de Suzuki–Miyaura. Sa capacité à subir une transmétallation en fait un composant précieux dans les réactions nécessitant le transfert de groupes organiques du bore vers d'autres métaux .
Cycles catalytiques
En catalyse, l'this compound peut participer à des cycles catalytiques impliquant la protodéboronation. Ce processus est essentiel pour la synthèse de molécules organiques complexes, notamment de produits naturels et de produits pharmaceutiques potentiels. L'acide boronique agit comme un partenaire transitoire, participant à une séquence de réactions qui conduisent à la formation du produit souhaité .
Mécanisme D'action
Target of Action
The primary target of (4-Formyl-3-methoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .
Mode of Action
(4-Formyl-3-methoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the organoboron compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by (4-Formyl-3-methoxyphenyl)boronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects include the creation of a variety of biologically and pharmacologically active molecules .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its solubility in dimethyl sulfoxide (DMSO) suggests that it may have good bioavailability .
Result of Action
The primary result of the action of (4-Formyl-3-methoxyphenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of (4-Formyl-3-methoxyphenyl)boronic acid is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . The compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Safety and Hazards
“(4-Formyl-3-methoxyphenyl)boronic acid” is considered hazardous. It may cause skin irritation, respiratory irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .
Propriétés
IUPAC Name |
(4-formyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVMUJGTTXMMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681871 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815620-00-9 | |
| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Formyl-3-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




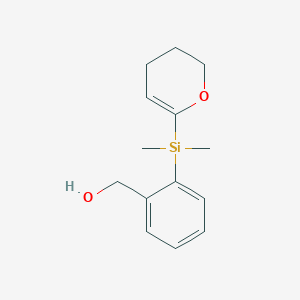


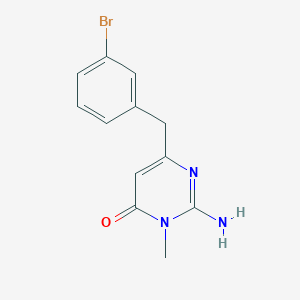
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)
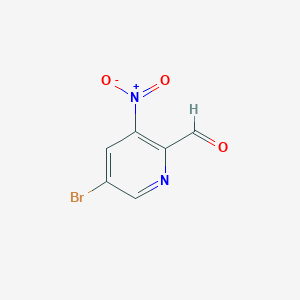
![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
